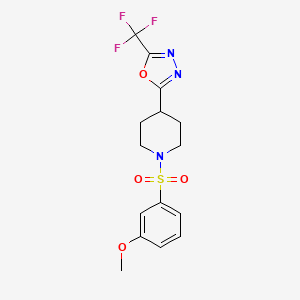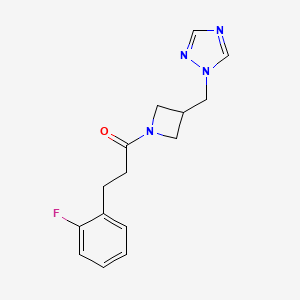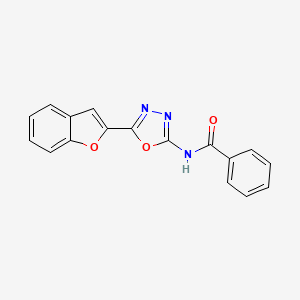![molecular formula C16H17NO4S B2718925 N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941928-35-4](/img/structure/B2718925.png)
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that forms the basis of several groups of drugs . The compound also contains a tolyl group, which is a functional group related to toluene .
Synthesis Analysis
Sulfonimidates, which are similar to sulfonamides, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Tolyl groups are often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .
Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
A novel class of glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, demonstrated potent and selective inhibition toward human carbonic anhydrase isozyme IX (hCA IX). This isozyme, minimally expressed in normal tissues but overexpressed in hypoxic tumors, is a target for cancer therapy. The stereochemical diversity of the carbohydrate tails effectively explored the CA active site topology, resulting in several inhibitors potent against hCA IX, an important finding for potential cancer therapy applications based on CA inhibition (Wilkinson et al., 2006).
Synthesis and Characterization of Complexes
The reaction between N-tosyl-ethylenediamine and salicylaldehyde formed a new sulfonamide Schiff base, which was used to prepare three novel complexes. These complexes were characterized through various methods including X-ray single-crystal diffraction and FT-IR, demonstrating the versatility of sulfonamide derivatives in the synthesis of compounds with potential biological applications (Li et al., 2009).
Enzyme Inhibition Studies
Sulfonamide derivatives have shown wide biological activity, including inhibiting enzymes like acetylcholinesterase, α-glycosidase, and glutathione S-transferase. These activities suggest their potential as therapeutic agents. The derivatives' inhibitory effects and structure-affinity relationships highlight the importance of functional moieties in their binding modes and inhibitory potency, providing a basis for developing new drugs targeting these enzymes (Taslimi et al., 2020).
Interaction with Hemoglobin
The interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) was studied using spectroscopy and molecular modeling techniques. The research aimed to understand the conformational changes and potential therapeutic or toxicological implications of these interactions, providing insights into how these compounds might interact with biological molecules in vivo (Naeeminejad et al., 2017).
Medicinal Chemistry Approaches
Novel indolyl and benzoxazinepiperidinyl sulfonamides were designed as selective and high-affinity ligands for the serotonin 5-HT6 receptor, showing potential for treating disorders like cognitive deficits and depression. These compounds, including high-affinity antagonists, agonists, and partial agonists, demonstrate the sulfonamides' versatility in medicinal chemistry, allowing detailed studies of the 5-HT6 receptor's role in various disorders (Holenz et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVYESILUYVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)


![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)
![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)

![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)
![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)